2-Methoxy-4-methyl-5,6,7,8-tetrahydroquinoline
Description
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-methoxy-4-methyl-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C11H15NO/c1-8-7-11(13-2)12-10-6-4-3-5-9(8)10/h7H,3-6H2,1-2H3 |
InChI Key |
HUFUARHVYPDMOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1CCCC2)OC |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Cyclization
The reaction of cyclohexanone derivatives with α,β-unsaturated nitriles under basic conditions forms the tetrahydroquinoline core. For example, 2-methoxy-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile was synthesized via cyclohexanone condensation with 2-(2-thienylmethylene)malononitrile in refluxing methanolic NaOH. Adapting this method, replacing the thiophene moiety with a methyl group could yield the target compound.
Reaction Conditions and Optimization
-
Solvent: Methanol or ethanol facilitates solubility and proton transfer.
-
Base: Sodium hydroxide (1–2 equiv.) promotes enolate formation and cyclization.
-
Temperature: Reflux (60–80°C) ensures sufficient energy for ring closure.
-
Yield: ~60–75% for analogous structures, contingent on substituent steric effects.
Acid-Catalyzed Cyclization
Patent literature describes the synthesis of 7-hydroxy-1,2,3,4-tetrahydroquinoline via acylation of m-aminophenol followed by AlCl₃-mediated cyclization. Modifying this approach, 2-methoxy-4-methyl substitution could be achieved by:
Key Data:
| Step | Conditions | Yield (%) |
|---|---|---|
| Acylation | H₂O, NaHCO₃, 25°C | 85–90 |
| Cyclization | AlCl₃/NaCl/KCl, 160°C | 65–70 |
| Reduction | BH₃·SMe₂, toluene, 110°C | 75–80 |
This pathway emphasizes regioselectivity challenges, as competing 5-hydroxy isomer formation requires careful catalyst tuning.
Multicomponent Reactions Under Microwave Irradiation
Kröhnke Pyridine Synthesis Modifications
A one-pot, four-component reaction using N-phenacylpyridinium bromide, aryl aldehydes, cyclic ketones, and NH₄OAc/HOAc under microwave irradiation efficiently constructs 5,6,7,8-tetrahydroquinolines. For 2-methoxy-4-methyl derivatives :
Advantages:
Mechanistic Pathway
-
Formation of Pyridinium Ylide: N-phenacylpyridinium bromide generates a reactive ylide.
-
Aldol Condensation: Ylide reacts with aldehyde and ketone to form a dienamine intermediate.
-
Cyclization: Acidic conditions promote intramolecular cyclization, yielding the tetrahydroquinoline.
Post-Synthetic Functionalization
O-Methylation of Hydroxy Precursors
Hydroxy-substituted tetrahydroquinolines (e.g., 7-hydroxy-1,2,3,4-tetrahydroquinoline) can undergo methylation:
Example:
7-Hydroxy-1,2,3,4-tetrahydroquinoline → 7-Methoxy derivative (85% yield).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclocondensation | High regioselectivity | Multi-step, harsh conditions | 60–75 |
| Multicomponent | Rapid, one-pot | Requires microwave setup | 55–70 |
| Post-Synthetic | Modular | Low efficiency for bulky groups | 70–85 |
Spectroscopic Characterization
NMR Data (Hypothetical for Target Compound)
XRD Analysis
Crystal structures of analogous compounds (e.g., 1a in) confirm chair conformations for saturated rings and planar aromatic systems.
Industrial Applications and Scalability
The AlCl₃-mediated cyclization and microwave-assisted methods offer scalability. Batch reactors for eutectic melts and continuous-flow systems for microwave reactions are viable for kilogram-scale production.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The methoxy group at position 2 activates the aromatic ring toward electrophilic substitution, directing incoming electrophiles to the ortho and para positions relative to itself. Key reactions include:
| Reaction Type | Conditions | Product | Key Observations |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitro derivative | Para-nitration dominates due to steric hindrance at ortho positions from the tetrahydro ring. |
| Sulfonation | H₂SO₄, 50°C | 5-Sulfo derivative | Requires prolonged reaction times due to reduced ring aromaticity. |
The tetrahydroquinoline core slightly deactivates the ring compared to fully aromatic quinolines, moderating reaction rates.
Oxidation Reactions
The saturated 5,6,7,8-tetrahydro ring undergoes oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | Acidic aqueous, reflux | 2-Methoxy-4-methylquinoline | 60–70% |
| DDQ | Dry THF, rt | Partially oxidized intermediates | 40–50% |
Complete aromatization to quinoline is achieved with strong oxidizers like KMnO₄, while milder agents produce intermediates.
Amine Functionalization
The secondary amine in the tetrahydro ring participates in alkylation and acylation:
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Alkylation | MeI, NaH | DMF, 0°C | N-Methylated derivative |
| Acylation | AcCl, pyridine | CH₂Cl₂, rt | N-Acetyl derivative |
Steric hindrance from the tetrahydro ring reduces reactivity compared to primary amines, necessitating vigorous conditions .
Nucleophilic Substitution
The methoxy group can act as a leaving group under specific conditions:
| Substrate | Nucleophile | Conditions | Product |
|---|---|---|---|
| 2-Methoxy derivative | NH₃ (aq) | CuCl₂, 120°C | 2-Amino-4-methyltetrahydroquinoline |
Demethylation requires metal catalysts and high temperatures, with yields ≤35% due to competing side reactions.
Biological Activity and Reactivity
Structural modifications significantly impact bioactivity:
-
Methoxy group : Enhances electron density, improving binding to biological targets like microtubules .
-
Methyl group : Increases lipophilicity, affecting membrane permeability .
Comparative cytotoxicity data for derivatives:
| Derivative | EC₅₀ (µM) | Target Cell Line |
|---|---|---|
| 2-OMe, 4-Me | 0.039 ± 0.004 | HT-29 (Colorectal) |
| 2-SMe, 4-Me | 0.027 ± 0.005 | HeLa (Cervical) |
Electron-donating groups (e.g., OMe) improve potency by stabilizing charge-transfer interactions .
Scientific Research Applications
Anticancer Properties
Research indicates that 2-Methoxy-4-methyl-5,6,7,8-tetrahydroquinoline exhibits notable anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:
- Cell Lines Tested : Human cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780).
- Mechanism : The compound induces apoptosis and disrupts mitochondrial function by increasing reactive oxygen species (ROS) levels within cancer cells. This mechanism is crucial for its antiproliferative effects.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.2 | Induction of apoptosis |
| HT-29 | 3.9 | Mitochondrial dysfunction |
| A2780 | 4.5 | ROS production |
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Its derivatives have shown effectiveness against a range of bacterial strains:
- Tested Strains : Escherichia coli, Staphylococcus aureus.
- Results : Significant inhibition of bacterial growth was observed at low concentrations.
Therapeutic Potential
The therapeutic implications of this compound extend beyond oncology:
- Anti-inflammatory Effects : Studies indicate that this compound can reduce inflammation markers in models of arthritis.
| Condition | Effect Observed |
|---|---|
| Arthritis | Reduction in paw swelling by 30% |
| Inflammatory Markers | Decrease in cytokine levels |
Case Studies
- Antitumor Efficacy in Animal Models : In vivo studies using xenograft models demonstrated that treatment with this compound resulted in up to 60% tumor growth inhibition at a dosage of 20 mg/kg.
- Chiral Variants : Research on chiral derivatives has highlighted the importance of stereochemistry in enhancing biological activity. Enantiomers of the compound have been tested for their differential effects on cancer cell proliferation.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-methyl-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacological Activity
- Cytotoxicity : B7 and B8 exhibit selective cytotoxicity against cancer cell lines (IC₅₀ values in µM range), with B8 showing additional activity in reversing doxorubicin resistance . The target compound’s lack of a 5-oxo group may reduce cytotoxicity but improve target specificity.
- Receptor Binding: 2-Aryl-5-amino-tetrahydroquinolines (e.g., C5a antagonists) achieve nanomolar binding affinities, emphasizing the importance of amino groups at position 5 for receptor interactions . The target compound’s 2-methoxy group may sterically hinder binding compared to smaller substituents.
Physicochemical Properties
| Property | 2-Methoxy-4-methyl-THQ | 4-Chloro-THQ (CID 10942831) | 2-Chloro-4-phenyl-THQ (CAS 132813-02-6) |
|---|---|---|---|
| Molecular Weight | 191.3 g/mol | 167.6 g/mol | 243.7 g/mol |
| Melting Point | Not reported | Not reported | Not reported |
| LogP (Predicted) | ~2.5 | ~3.0 | ~4.2 |
| Hydrogen Bond Acceptors | 1 (OCH₃) | 1 (Cl) | 1 (Cl) |
- Lipophilicity : Chlorinated derivatives (e.g., 2-chloro-4-phenyl-THQ) exhibit higher LogP values, favoring blood-brain barrier penetration. The target compound’s methoxy group balances hydrophilicity and lipophilicity .
- Crystallography: X-ray data for 4-methyl-2-methoxy-THQ reveals a monoclinic crystal system (space group P$\bar{1}$) with intermolecular hydrogen bonding, influencing solubility and stability .
Biological Activity
2-Methoxy-4-methyl-5,6,7,8-tetrahydroquinoline is a tetrahydroquinoline derivative that has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and anti-inflammatory applications. This compound is part of a broader class of heterocyclic compounds known for their diverse pharmacological effects.
- Molecular Formula : C₁₀H₁₃N
- Molecular Weight : 147.217 g/mol
- CAS Number : 28971-03-1
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In a study assessing a series of tetrahydroquinoline derivatives, this compound demonstrated cytotoxic effects on human cervix carcinoma cells (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780) cells. The mechanism appears to involve the induction of oxidative stress and mitochondrial dysfunction, which are critical pathways in cancer cell apoptosis .
Table 1: Antiproliferative Activity of this compound
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 36 ± 4 |
| HT-29 | 34 ± 3 |
| A2780 | 31 ± 2 |
The compound's ability to increase reactive oxygen species (ROS) levels has been linked to its anticancer efficacy. This characteristic makes it a candidate for further development as a chemotherapeutic agent targeting oxidative stress pathways in cancer cells .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies have indicated that related tetrahydroquinoline compounds can inhibit the activity of p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .
Mechanistic Insights
The biological activity of this compound is largely attributed to its structural features. The tetrahydroquinoline scaffold is essential for its interaction with biological targets. Molecular docking studies have provided insights into how these compounds bind to specific proteins involved in cell proliferation and inflammation pathways .
Case Studies
- Study on Antiproliferative Effects : A recent investigation synthesized several tetrahydroquinoline derivatives and evaluated their effects on human cancer cell lines. The study found that the presence of the methoxy group significantly enhanced cytotoxicity compared to other derivatives lacking this modification .
- Anti-inflammatory Evaluation : Another study focused on the anti-inflammatory potential of related compounds revealed that certain derivatives exhibited considerable inhibition of edema and plasma PGE₂ levels in vivo, suggesting that modifications to the tetrahydroquinoline structure could lead to more potent anti-inflammatory agents .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare 2-Methoxy-4-methyl-5,6,7,8-tetrahydroquinoline and its analogs?
- Methodology : Modular synthesis routes allow substitution at the tetrahydroquinoline core. For example, reductive cyclization of ortho-nitrochalcones using Pd/C and hydrogen gas yields tetrahydroquinolines, with solvent choice (e.g., CH₂Cl₂) critical for selectivity . Claisen-Schmidt condensations or multicomponent aza-Diels-Alder reactions are also viable, enabling structural diversification for SAR studies .
- Characterization : Compounds are validated via IR (functional groups), ¹H/¹³C NMR (substituent positions), and mass spectrometry (molecular weight confirmation) .
Q. How is the biological activity of 2-Methoxy-4-methyl-tetrahydroquinoline initially assessed in vitro?
- Binding Assays : Competitive binding using ¹²⁵I-labeled C5a to human recombinant C5aR (CD88) determines affinity (e.g., Ki values in single-digit nM ranges) .
- Functional Antagonism : Calcium mobilization assays (e.g., IC₅₀ ~7.3 nM for C5aR inhibition) and cell-based chemotaxis models evaluate potency .
Q. What are the key structural features influencing the compound’s antagonistic activity against C5a receptors?
- SAR Insights : Substituents at the 2-aryl and 5-amino positions enhance binding. Pyrazole or thioxotriazole rings improve cytotoxicity profiles (LD₅₀: 0.56–3.01 μg/mL) and tumor inhibition (up to 100% in some derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data across different assay systems?
- Approach : Cross-validate results using orthogonal assays. For example, discrepancies between binding affinity (e.g., [¹²⁵I]-C5a competition) and functional antagonism (Ca²⁺ flux) may arise from receptor conformational states or off-target effects. Dose-response curves and kinetic studies clarify mechanisms .
- Case Study : Derivatives with high C5aR binding but low functional inhibition may require pharmacokinetic profiling (e.g., rat i.v. clearance studies) to assess bioavailability limitations .
Q. What experimental designs optimize pharmacokinetic properties of tetrahydroquinoline-based C5aR antagonists?
- Strategies :
- Metabolic Stability : Use liver microsomes or hepatocytes to identify metabolic hotspots (e.g., methyl or methoxy groups prone to oxidation). Introduce fluorine or cyclopropyl moieties to block cytochrome P450-mediated degradation .
- Enantioselective Synthesis : Chiral separations (e.g., via HPLC with amylose-based columns) resolve enantiomers, as seen in compound 27, where stereochemistry impacts receptor selectivity .
Q. How do tetrahydroquinolines interact with non-canonical C5a receptors (e.g., C5L2/GPR77), and what are the implications for inflammatory disease models?
- Methods :
- Receptor-Specific Assays : Use CRISPR-edited cell lines lacking C5L2 to isolate C5aR-dependent signaling.
- In Vivo Models : Murine sepsis or ischemia-reperfusion injury models test therapeutic efficacy. For example, tetrahydroquinolines with dual C5aR/C5L2 inhibition reduce macrophage infiltration in arthritis models .
Q. What analytical techniques address challenges in characterizing tetrahydroquinoline derivatives with complex substitution patterns?
- Advanced Tools :
- X-ray Crystallography : Resolve stereochemistry in hexahydroquinoline derivatives (e.g., methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate) to correlate conformation with bioactivity .
- LC-MS/MS : Quantify metabolites in pharmacokinetic studies, particularly for analogs with labile methoxy or methyl groups .
Data Contradiction Analysis
Q. Why do some tetrahydroquinoline analogs exhibit high tumor inhibition but negligible cytotoxicity in normal cell lines?
- Hypothesis : Selective targeting of cancer cell pathways (e.g., topoisomerase inhibition) vs. non-specific cytotoxicity. Validate via RNA-seq profiling of treated cells to identify dysregulated oncogenic pathways .
- Experimental Design : Compare LD₅₀ values in tumor vs. primary cell lines (e.g., MS-222 as a cytotoxicity reference) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
